- Inhibition of electro polishing of steel in the presence of purine derivatives, Journal of Chemical, 2021, 11(2), 201-219

Cas no 938-55-6 (6-(Dimethylamino)purine)

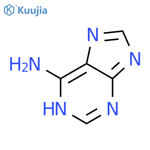

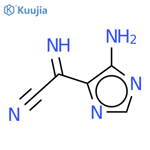

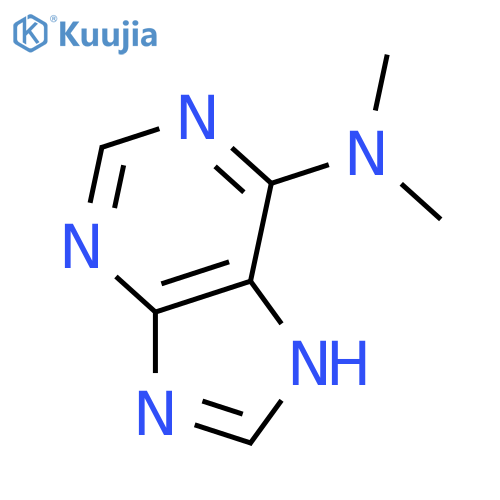

6-(Dimethylamino)purine structure

Produktname:6-(Dimethylamino)purine

6-(Dimethylamino)purine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N,N-Dimethyl-7H-purin-6-amine

- 6-DMAP

- 6-Dimethylaminopurine

- Dimethyladenine

- 6-(Dimethylamino)-purine

- N,N-dimethyl-9H-purin-6-amine

- 6-(Dimethylamino)purine

- N6,N6-Dimethyladenine

- Protein Kinase Inhibitor, DMAP

- N(6),N(6)-dimethyladenine

- N,N-Dimethyladenine

- 6-Dimethyladenine

- 6,6-Dimethyladenine

- Adenine, N,N-dimethyl-

- 1H-Purin-6-amine, N,N-dimethyl-

- N,N-Dimethyl-6-aminopurine

- N(6)-dimethyladenine

- N,N-dimethyl-1H-purin-6-amine

- 6-Dimethylamino-9H-purine

- 649SA4S2CV

- BVIAOQ

- 1H-Purin-6-amine, N,N-dimethyl- (9CI)

- Adenine, N,N-dimethyl- (8CI)

- Adenine, N6,N6-dimethyl- (6CI)

- N,N-Dimethyl-9H-purin-6-amine (ACI)

- Purine, 6-(dimethylamino)- (7CI)

- DMAP

- NSC 401568

- MFCD00005573

- Adenine,N-dimethyl-

- 9H-PURIN-6-AMINE, N,N-DIMETHYL-

- NS00039689

- CHEBI:60281

- Epitope ID:140948

- 6-Dimethylamine purine

- AKOS028109175

- Z1258992637

- s6088

- Dimethyl-(9H-purin-6-yl)-amine

- AKOS005445384

- CS-W010844

- n,n-dimethyl-adenine

- IDI1_011608

- FT-0620814

- AKOS015850812

- N6,N6 -dimethyladenine

- HY-W010128

- PU09

- UNII-649SA4S2CV

- D3894

- Maybridge3_000221

- HMS1431K01

- BDBM92422

- Q15632695

- AMIKACINSULFATE1:1.8

- MFCD00079113

- N6,N6-dimethyl-Adenine

- 6-(Dimethylamino)purineN,N-Dimethyladenine

- DTXSID20239658

- Purine, 6-dimethylamino

- Adenine, N6,N6-dimethyl-

- SY050761

- 42C

- Kinome_3442

- 938-55-6

- 104245-07-0

- SCHEMBL152593

- 1H-Purin-6-amine,N-dimethyl-

- T71480

- EINECS 213-344-3

- 6-(Dimethylamino)purine, >=98%

- NSC-401568

- NSC401568

- N,N-Dimethyl-9H-purin-6-amine #

- A934230

- D-4800

- Purine, 6-(dimethylamino)-

- DS-6256

- CHEMBL407391

- EN300-63840

- N6,N6-Dimethyladenine ; N,N-Dimethyl-9H-purin-6-amine

- STK370033

- CCRIS 5216

- DTXCID70162149

- BBL036342

- purine, 6-dimethylamino-

- N6,N6-Dimethyladenine; N,N-Dimethyl-9H-purin-6-amine

-

- MDL: MFCD00005573

- Inchi: 1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)

- InChI-Schlüssel: BVIAOQMSVZHOJM-UHFFFAOYSA-N

- Lächelt: N1C2=C(NC=N2)C(N(C)C)=NC=1

Berechnete Eigenschaften

- Genaue Masse: 163.08600

- Monoisotopenmasse: 163.086

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 160

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 4

- XLogP3: 0.7

- Topologische Polaroberfläche: 57.7

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Kristallisation. Luftempfindlich

- Dichte: 1.1407 (rough estimate)

- Schmelzpunkt: 260°C(lit.)

- Siedepunkt: 162°C at 50 mmHg

- Flammpunkt: 110 °C

- Brechungsindex: 1.6380 (estimate)

- Löslichkeit: methanol: 0.1 g/mL, clear

- PSA: 57.70000

- LogP: 0.41890

- Löslichkeit: Nicht bestimmt

6-(Dimethylamino)purine Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 1

- WGK Deutschland:3

- Code der Gefahrenkategorie: 25-27-36/37/38

- Sicherheitshinweise: S26-S28-S36/37/39-S45-S24/25-S22

- FLUKA MARKE F CODES:10-23

- RTECS:UO7440636

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:−20°C

- Verpackungsgruppe:II; III

- Risikophrasen:R25

6-(Dimethylamino)purine Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-(Dimethylamino)purine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A103153-25g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 25g |

$288.0 | 2025-02-19 | |

| Ambeed | A103153-1mg |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 1mg |

$6.0 | 2025-02-19 | |

| TRC | D461900-250mg |

6-Dimethylaminopurine |

938-55-6 | 250mg |

$ 81.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D956571-25g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 25g |

$340 | 2024-06-07 | |

| Enamine | EN300-63840-0.5g |

N,N-dimethyl-7H-purin-6-amine |

938-55-6 | 95% | 0.5g |

$22.0 | 2023-06-17 | |

| Ambeed | A103153-1g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 1g |

$28.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D956571-5g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 5g |

$140 | 2024-06-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23185-25g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 25g |

¥2366.0 | 2024-04-17 | |

| Chemenu | CM138595-25g |

6-Dimethylaminopurine |

938-55-6 | 95% | 25g |

$494 | 2021-08-05 | |

| Ambeed | A103153-5g |

N,N-Dimethyl-7H-purin-6-amine |

938-55-6 | 97% | 5g |

$109.0 | 2025-02-19 |

6-(Dimethylamino)purine Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Herstellungsverfahren 3

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Puromycin. Synthetic studies. I. Synthesis of 6-dimethylaminopurine, a hydrolytic fragment, Journal of Organic Chemistry, 1954, 19, 631-7

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- The prebiotic synthesis of modified purines and their potential role in the RNA world, Journal of Molecular Evolution, 1999, 48(6), 631-637

Herstellungsverfahren 7

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Preparation of macrolide erythromycin analogs with antibacterial activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- The 11 positional isomers of Nx,Ny-dimethyladenine: their chemistry, physicochemical properties, and biological activities, Heterocycles, 1999, 51(2), 393-454

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Tetrahydrofuran Solvents: Ethanol ; 17 h, reflux

Referenz

- Substrate Specificity of a Purine Nucleoside Phosphorylase from Aeromonas hydrophila Toward 6-Substituted Purines and its Use as a Biocatalyst in the Synthesis of the Corresponding Ribonucleosides, Current Organic Chemistry, 2015, 19(22), 2220-2225

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: Chloroform ; 20 h, 5 °C

1.2 Solvents: Chloroform ; 7 h, rt

1.2 Solvents: Chloroform ; 7 h, rt

Referenz

- A new approach to the synthesis of N,N-dialkyladenine derivatives, European Journal of Organic Chemistry, 2007, (29), 4881-4887

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Asymmetric Transfer Hydrogenation of rac-α-(Purin-9-yl)cyclopentones via Dynamic Kinetic Resolution for the Construction of Carbocyclic Nucleosides, Organic Letters, 2019, 21(9), 2998-3002

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Spectroscopic and Theoretical Studies of 6-N,N-Dimethyladenine, Journal of Physical Chemistry A, 2002, 106(10), 2293-2299

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide , Water Catalysts: Cupric acetate , 3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Dimethylformamide ; 20 h, 30 °C

Referenz

- Room-Temperature Dialkylamination of Chloroheteroarenes Using a Cu(II)/PTABS Catalytic System, Chemistry - An Asian Journal, 2023, 18(1),

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: Cupric acetate , 3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Water ; 60 min, rt

1.2 10 min, rt

1.3 Reagents: Tripotassium phosphate ; 22 h, 30 °C

1.2 10 min, rt

1.3 Reagents: Tripotassium phosphate ; 22 h, 30 °C

Referenz

- Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System, Journal of Organic Chemistry, 2021, 86(13), 8900-8925

Herstellungsverfahren 18

Herstellungsverfahren 19

Herstellungsverfahren 20

6-(Dimethylamino)purine Raw materials

- Hypoxanthine

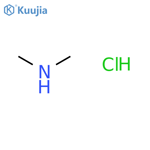

- Dimethylamine hydrochloride

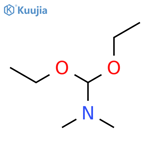

- N,N-Dimethylformamide diethyl acetal

- 5-amino-a-imino-1H-Imidazole-4-acetonitrile

- Adenine

- 6-Chloropurine

- formamide, n-[4-amino-6-(dimethylamino)-5-pyrimidinyl]-

6-(Dimethylamino)purine Preparation Products

6-(Dimethylamino)purine Verwandte Literatur

-

Zhongneng Zhou,Xueli Wang,Jinquan Chen,Jianhua Xu Phys. Chem. Chem. Phys. 2019 21 6878

-

Ziyuan Huang,Liangfeng Huang,Yanjuan Huang,Yuanfeng He,Xiaoqi Sun,Xiang Fu,Xiaoyu Xu,Gaofei Wei,Dawei Chen,Chunshun Zhao Nanoscale 2017 9 15883

-

3. 417. Polypurines. Part III. Further studies and syntheses with αω-dipurin-9-ylalkanes and related compoundsJ. H. Lister J. Chem. Soc. 1963 2228

-

B. C. Pal,C. A. Horton J. Chem. Soc. 1964 400

-

Atul Manvar,Anamik Shah Org. Biomol. Chem. 2014 12 8112

938-55-6 (6-(Dimethylamino)purine) Verwandte Produkte

- 443-72-1(6-(Methylamino)purine)

- 2680714-67-2(methyl 5-bromo-3-{(tert-butoxy)carbonylamino}-2-chlorobenzoate)

- 1311279-27-2((6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester)

- 1261995-31-6(3-(3-formyl-2-hydroxyphenyl)-n-methylbenzamide)

- 134679-22-4((1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane)

- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)

- 2097979-44-5(3-Cyclohexyl-2,2-dimethylpropan-1-amine hydrochloride)

- 892501-95-0(4-(Tetrahydro-2H-pyran-4-yl)oxybenzenemethanol)

- 311775-13-0(5,6-dimethyl-N-(2-phenylethyl)thieno2,3-dpyrimidin-4-amine)

- 1881930-08-0(1-Octene, 4-(bromomethyl)-4-ethyl-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:938-55-6)6-(Dimethylamino)purine

Reinheit:99%/99%

Menge:10g/25g

Preis ($):170.0/310.0